molecular formula C22H19NO3 B14038908 Methyl 2-(3-naphthalen-2-ylbut-2-enoylamino)benzoate

Methyl 2-(3-naphthalen-2-ylbut-2-enoylamino)benzoate

Cat. No.: B14038908
M. Wt: 345.4 g/mol
InChI Key: QKSZNUWDXFLUDC-UHFFFAOYSA-N
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Description

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate is an organic compound belonging to the class of acylaminobenzoic acid derivatives. This compound is characterized by the presence of a naphthalene ring, a but-2-enamido group, and a benzoate ester. It is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate typically involves the reaction of 2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the pi electrons of the naphthalene ring attack an electrophile, forming an arenium ion. This intermediate then undergoes deprotonation to restore aromaticity .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-(3-naphthalen-2-ylbut-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-15(17-12-11-16-7-3-4-8-18(16)14-17)13-21(24)23-20-10-6-5-9-19(20)22(25)26-2/h3-14H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZNUWDXFLUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)OC)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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